molecular formula C9H7FN2O B13329189 3-Fluoro-1-phenyl-1H-pyrazol-5-ol

3-Fluoro-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B13329189
M. Wt: 178.16 g/mol
InChI Key: XXCVYCDNOBLEDP-UHFFFAOYSA-N
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Description

3-Fluoro-1-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with fluorinated benzaldehydes in the presence of a base such as sodium acetate . The reaction is usually carried out at room temperature, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of microwave irradiation, can also be employed to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-Fluoro-1-phenyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of Polo-like kinase 4 (PLK4), which plays a crucial role in cell division and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)

Comparison: Compared to these similar compounds, 3-Fluoro-1-phenyl-1H-pyrazol-5-ol exhibits unique properties due to the presence of the fluorine atom. This substitution enhances its chemical stability and biological activity, making it more effective in certain applications. Additionally, the compound’s ability to inhibit specific molecular targets, such as PLK4, sets it apart from other pyrazole derivatives .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoro-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C9H7FN2O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H

InChI Key

XXCVYCDNOBLEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)F

Origin of Product

United States

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